1,6-Dihydroxy-2-Naphthoesäure

Übersicht

Beschreibung

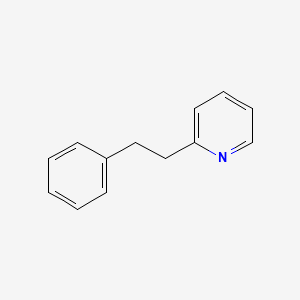

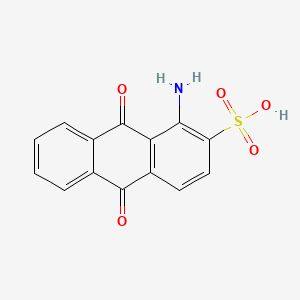

1,6-Dihydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O4 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 1,6-Dihydroxy-2-naphthoic acid involves the oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively . The oxidation is catalyzed by CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris .Molecular Structure Analysis

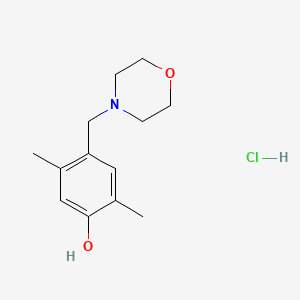

The molecular structure of 1,6-Dihydroxy-2-naphthoic acid consists of a naphthalene core with hydroxy groups at the 1 and 6 positions and a carboxylic acid group at the 2 position .Physical And Chemical Properties Analysis

1,6-Dihydroxy-2-naphthoic acid is a white to yellow solid . It has a molecular weight of 204.18 .Wissenschaftliche Forschungsanwendungen

Biokatalyse

1,6-Dihydroxy-2-Naphthoesäure: kann durch biokatalytische Prozesse unter Beteiligung von Cytochrom-P450-Enzymen synthetisiert werden. Diese Enzyme, wie z. B. CYP199A2 aus Rhodopseudomonas palustris, zeigen Oxidationsaktivität gegenüber Hydroxynaphthoesäuren, was zur Produktion von Dihydroxynaphthoesäuren führt . Dieser biokatalytische Ansatz ist für die Synthese von Industriechemikalien und Pharmazeutika von Bedeutung, da diese Reaktionen regioselektiv und stereoselektiv sind.

Produktion von Probiotika

Im Bereich der Probiotika spielt This compound eine Rolle als Zwischenprodukt im Biosyntheseweg von Menaquinon, das für die Atmungskette von Bakterien essentiell ist . Seine Anwesenheit ist entscheidend für das Wachstum und Überleben von nützlichen Bakterien wie Propionibacterium freudenreichii, das in Lebensmitteln als Probiotikum und Käserreifungskultur weit verbreitet ist .

Toleranz gegenüber organischen Lösungsmitteln

Es wurde festgestellt, dass die Verbindung die Toleranz gegenüber organischen Lösungsmitteln bei Escherichia coli erhöht, was für die Bioproduktion verschiedener wertvoller Chemikalien von Vorteil ist . Die Steigerung der bakteriellen Widerstandsfähigkeit gegenüber organischen Lösungsmitteln kann zu effizienteren und robusteren industriellen Bioprozessen führen.

Enzyminhibition

This compound: und seine Derivate haben eine inhibitorische Wirkung auf Enzyme wie HIV-1-Integrase und pp60c-src-Tyrosinkinase gezeigt . Diese Anwendung ist besonders relevant bei der Entwicklung neuer therapeutischer Mittel für Krankheiten wie HIV.

Optische Materialien

Aufgrund seiner chemischen Struktur kann This compound bei der Herstellung von optischen Materialien verwendet werden . Seine Eigenschaften können zur Herstellung von Komponenten genutzt werden, die spezifische Lichtabsorptions- oder Emissionseigenschaften aufweisen.

Farbstoffindustrie

Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem wertvollen Vorläufer bei der Synthese von Farbstoffen . Ihre Anwendung in der Farbstoffindustrie ist aufgrund der Nachfrage nach neuen Pigmenten mit spezifischen Eigenschaften für Textilien, Tinten und Beschichtungen von Bedeutung.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,6-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA also interacts with the transcriptional activators MarA, SoxS, and Rob proteins that control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA increases the expression level of the AcrAB-TolC pump . It enhances the promoter activity of marA and soxS, which in turn increases the expression of the acrAB and tolC genes . .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . An alternative menaquinone biosynthetic pathway has been found in some microorganisms, where 5,8-dihydroxy-2-naphthoic acid (1,4-dihydroxy-6-naphthoic acid) is identified as an intermediate instead of 1,4-dihydroxy-2-naphthoic acid .

Pharmacokinetics

It is known that dhna can increase the organic solvent tolerance ofE. coli, suggesting that it may have good bioavailability in bacterial cells .

Result of Action

The addition of DHNA increases the organic solvent tolerance of E. coli . This is beneficial for the bioproduction of various valuable chemicals .

Action Environment

The action of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the efficacy of DHNA in increasing the organic solvent tolerance of E. coli

Biochemische Analyse

Biochemical Properties

1,6-Dihydroxy-2-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Cytochrome P450 CYP199A2, which catalyzes the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids . The nature of these interactions is primarily enzymatic, where 1,6-Dihydroxy-2-naphthoic acid serves as a substrate for the enzyme to carry out its function.

Cellular Effects

The effects of 1,6-Dihydroxy-2-naphthoic acid on various types of cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also influences cell function by participating in key metabolic pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,6-Dihydroxy-2-naphthoic acid exerts its effects at the molecular level through various mechanisms. It is involved in the catalysis of biochemical reactions, such as the regioselective oxidation carried out by the enzyme Cytochrome P450 CYP199A2 . This involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

1,6-Dihydroxy-2-naphthoic acid is involved in key metabolic pathways. It is a significant intermediate in the biosynthesis of certain compounds

Eigenschaften

IUPAC Name |

1,6-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDGEVHBWRIBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068069 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38134-93-9 | |

| Record name | 1,6-Dihydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38134-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038134939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)

![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)